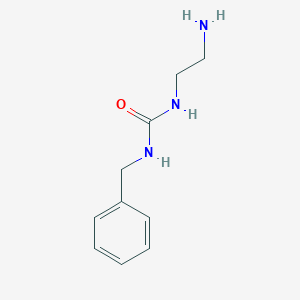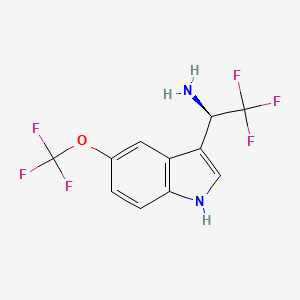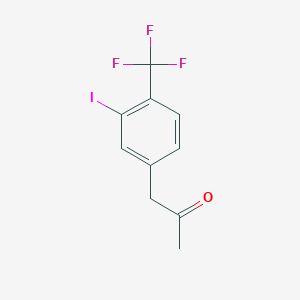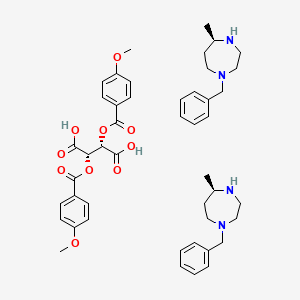
5-Deuterio-1-(methoxymethyl)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methoxymethyl)-1H-indole-5-D is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities. The methoxymethyl group attached to the indole ring enhances its chemical properties, making it a valuable compound for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Methoxymethyl)-1H-indole-5-D can be synthesized through several methods. One common approach involves the methoxymethylation of indole derivatives. This process typically uses formaldehyde dimethyl acetal as the methoxymethylating agent in the presence of a catalyst such as ZrO(OTf)2 under solvent-free conditions . The reaction is efficient and selective, providing high yields of the desired product.
Industrial Production Methods: Industrial production of 1-(Methoxymethyl)-1H-indole-5-D often involves large-scale methoxymethylation reactions. The use of reusable catalysts and solvent-free conditions makes the process cost-effective and environmentally friendly. The scalability of the reaction allows for the production of significant quantities of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Methoxymethyl)-1H-indole-5-D undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: NO2, oxygen, and other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of aldehydes, ketones, and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted indole derivatives.
Applications De Recherche Scientifique
1-(Methoxymethyl)-1H-indole-5-D has a wide range of scientific research applications, including:
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(Methoxymethyl)-1H-indole-5-D involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives are known to interact with multiple receptors, including serotonin receptors, which play a role in mood regulation and other physiological processes .
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.
Uniqueness: 1-(Methoxymethyl)-1H-indole-5-D is unique due to the presence of the methoxymethyl group, which enhances its chemical stability and reactivity. This modification allows for a broader range of chemical reactions and applications compared to other indole derivatives.
Propriétés
Formule moléculaire |
C10H11NO |
|---|---|
Poids moléculaire |
162.21 g/mol |
Nom IUPAC |
5-deuterio-1-(methoxymethyl)indole |
InChI |
InChI=1S/C10H11NO/c1-12-8-11-7-6-9-4-2-3-5-10(9)11/h2-7H,8H2,1H3/i2D |
Clé InChI |
DIDZHWPGXZYJJH-VMNATFBRSA-N |
SMILES isomérique |
[2H]C1=CC=C2C(=C1)C=CN2COC |
SMILES canonique |
COCN1C=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


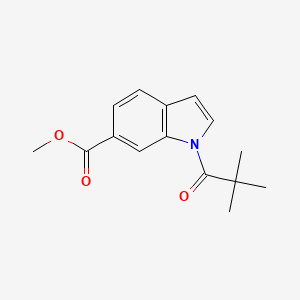
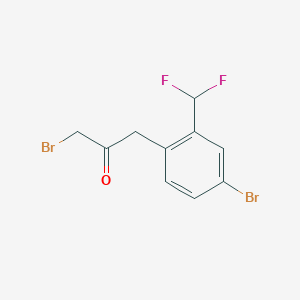





![1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B14042774.png)
